Rosuvastatin MethanaMine Salt
Overview
Description
Rosuvastatin Methanamine Salt is a chemical compound used primarily in the pharmaceutical industry. It is a derivative of Rosuvastatin, a lipid-lowering drug that belongs to the statin class of medications. This compound is known for its ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin Methanamine Salt involves multiple steps, starting from the key intermediate 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-methanesulfonamido)-5-pyrimidinecarbaldehyde . This intermediate undergoes further chemical reactions, including esterification and proton transfer, to form the final product . The reaction conditions typically involve the use of aprotic solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs advanced techniques such as spray drying and crystallization to achieve the desired physicochemical properties . The use of cesium salts like acetate, lactate, aspartate, and glutamate has been explored to enhance the preparation process .
Chemical Reactions Analysis
Types of Reactions: Rosuvastatin Methanamine Salt undergoes various chemical reactions, including oxidation, reduction, and substitution . One of the significant reactions is the degradation of Rosuvastatin Calcium to Rosuvastatin-lactone under different solvent conditions .
Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and methanol . The reaction conditions vary depending on the desired product, with some reactions requiring acidic or basic environments .
Major Products Formed: The major products formed from these reactions include Rosuvastatin-lactone and other degradation products such as 5-oxo isomer and anti-isomer .
Scientific Research Applications
Rosuvastatin Methanamine Salt has a wide range of scientific research applications. In chemistry, it is used to study the kinetics of degradation and the stability of statins . In biology and medicine, it is employed to investigate its lipid-lowering effects and interactions with other drugs . The compound is also used in the development of fast-dissolving films to enhance bioavailability and therapeutic efficacy .
Mechanism of Action
Rosuvastatin Methanamine Salt exerts its effects by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase . This inhibition reduces the production of mevalonate, an early rate-limiting step in cholesterol biosynthesis . The decreased hepatic cholesterol levels lead to an upregulation of low-density lipoprotein receptors on hepatocyte membranes, enhancing the clearance of low-density lipoprotein from the bloodstream .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Rosuvastatin Methanamine Salt include other statins such as Atorvastatin, Simvastatin, Pravastatin, Fluvastatin, and Lovastatin .
Uniqueness: This compound is unique due to its higher potency and longer half-life compared to other statins . It also exhibits a greater reduction in low-density lipoprotein levels, making it a preferred choice for patients with high cholesterol .
Properties
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid;methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O6S.CH5N/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;1-2/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);2H2,1H3/b10-9+;/t16-,17-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOQHIIPURUXMN-DHMAKVBVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33FN4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355805-96-8 | |
Record name | 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-, compd. with methanamine (1:1), (3R,5S,6E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355805-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-, (3R,5S,6E)-, compd. with methanamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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